molecular formula C13H19NO3 B1615392 N,N-diethyl-2-(2-hydroxyethoxy)benzamide CAS No. 63886-92-0

N,N-diethyl-2-(2-hydroxyethoxy)benzamide

Cat. No.: B1615392
CAS No.: 63886-92-0
M. Wt: 237.29 g/mol
InChI Key: QDOVDSFIOUZBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- is a chemical compound that belongs to the class of benzamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- typically involves the reaction of benzamide with diethylamine and beta-hydroxyethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- include other benzamide derivatives such as:

  • N,N-diethylbenzamide
  • N,N-dimethylbenzamide
  • N,N-diethyl-o-(beta-methoxyethoxy)benzamide

Uniqueness

What sets Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- apart from these similar compounds is its unique beta-hydroxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other benzamide derivatives may not be as effective.

Properties

IUPAC Name

N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)13(16)11-7-5-6-8-12(11)17-10-9-15/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOVDSFIOUZBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213484
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63886-92-0
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-(2-hydroxyethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.